Halo-DBCO

描述

属性

IUPAC Name |

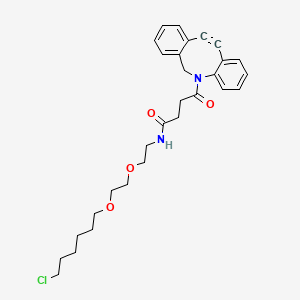

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-(6-chlorohexoxy)ethoxy]ethyl]-4-oxobutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35ClN2O4/c30-17-7-1-2-8-19-35-21-22-36-20-18-31-28(33)15-16-29(34)32-23-26-11-4-3-9-24(26)13-14-25-10-5-6-12-27(25)32/h3-6,9-12H,1-2,7-8,15-23H2,(H,31,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBMADSLMZUFQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCCCCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Halo-DBCO in Click Chemistry: Mechanism and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and practical applications of the Halo-DBCO system in click chemistry. This powerful two-step bioorthogonal conjugation strategy offers researchers a robust method for the site-specific labeling and modification of proteins, making it an invaluable tool in drug development, molecular imaging, and various other life science disciplines.

The Core Mechanism: A Two-Step Bioorthogonal Strategy

The this compound system leverages two distinct and highly specific chemical reactions to achieve precise biomolecule conjugation: the formation of a covalent bond between the HaloTag protein and its ligand, followed by a strain-promoted azide-alkyne cycloaddition (SPAAC) click reaction.[1]

Step 1: Covalent Bond Formation with HaloTag

The process begins with the HaloTag, a genetically engineered derivative of the bacterial enzyme haloalkane dehalogenase from Rhodococcus rhodochrous.[2] This protein is designed to form a highly stable and irreversible covalent bond with a specific chloroalkane linker.[1] The this compound reagent is a bifunctional molecule that features this chloroalkane linker at one end.[1] When a protein of interest is expressed as a fusion with the HaloTag, it can be specifically and covalently labeled with the this compound reagent under physiological conditions.[1] The reaction mechanism involves a nucleophilic attack from an amino acid residue within the active site of the HaloTag protein on the terminal chlorine of the chloroalkane linker, resulting in the formation of a stable ether bond.

Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The second functional group on the this compound molecule is a dibenzocyclooctyne (DBCO) moiety. DBCO is a strained alkyne that readily reacts with azide-containing molecules in a [3+2] cycloaddition reaction to form a stable triazole ring. This reaction, known as SPAAC, is a cornerstone of copper-free click chemistry. The inherent ring strain of the DBCO molecule significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly and with high efficiency at room temperature and in aqueous buffers without the need for a cytotoxic copper(I) catalyst. This bioorthogonality ensures that the reaction is highly specific and does not interfere with native biological processes.

Quantitative Data on this compound and SPAAC Reactions

The efficiency and kinetics of the this compound system, particularly the SPAAC reaction, have been quantitatively characterized in various studies. This data is crucial for designing and optimizing experiments.

| Parameter | Value | Conditions | Source |

| Second-Order Rate Constant (k₂) of DBCO-Azide Reaction | ~0.1 - 1.0 M⁻¹s⁻¹ | Varies based on specific DBCO derivative and reaction conditions. | |

| Second-Order Rate Constant (k₂) of DBCO derivatives | 1–2 M⁻¹ s⁻¹ | General range for DBCO derivatives with azide groups. | |

| EC₅₀ of DBCO-Halo + TAMRA-azide in live HeLa cells | ~1 µM | Reaction of DBCO-Halo-H2B-GFP with TAMRA-azide for 2 hours. | |

| t₁/₂ of DBCO-Halo + TAMRA-azide in live HeLa cells | ~15 min | Reaction with 25 µM TAMRA-azide. | |

| Maximum Efficiency (Eₘₐₓ) of DBCO-Halo + TAMRA-azide in live HeLa cells | >90% (avg. 94%) | Reaction with 25 µM TAMRA-azide. | |

| UV Absorbance of DBCO | ~309-310 nm | Can be used to monitor reaction progress. |

Experimental Protocols

Detailed methodologies are essential for the successful application of the this compound system. Below are representative protocols for labeling HaloTag fusion proteins in live cells and for in vitro bioconjugation.

Labeling of HaloTag Fusion Proteins in Living Cells

This protocol is adapted for labeling intracellular HaloTag fusion proteins with a fluorescent dye via the this compound linker.

Materials:

-

Cells expressing the HaloTag fusion protein of interest, cultured on chambered cover glass.

-

Complete cell culture medium.

-

This compound reagent stock solution (e.g., 1 mM in DMSO).

-

Azide-functionalized molecule of interest (e.g., fluorescent dye) stock solution (e.g., 10 mM in DMSO).

-

Phosphate-buffered saline (PBS).

-

Live-cell imaging medium.

Procedure:

-

Cell Preparation: Culture cells expressing the HaloTag fusion protein to an appropriate confluency (e.g., 70-90%).

-

This compound Labeling:

-

Dilute the this compound stock solution in pre-warmed complete culture medium to a final concentration of 1-10 µM.

-

Remove the existing medium from the cells and add the this compound containing medium.

-

Incubate for 30 minutes at 37 °C in a 5% CO₂ incubator.

-

-

Wash Step:

-

Remove the this compound containing medium.

-

Gently wash the cells three times with pre-warmed PBS for 5 minutes each to remove unbound this compound.

-

-

SPAAC Reaction:

-

Dilute the azide-functionalized molecule stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 0.5-25 µM, depending on the specific molecule and experimental goals).

-

Add the azide-containing medium to the cells.

-

Incubate for 30 minutes to 2 hours at 37 °C in a 5% CO₂ incubator. The incubation time can be optimized based on the known reaction kinetics.

-

-

Final Wash and Imaging:

-

Remove the azide-containing medium.

-

Wash the cells with pre-warmed PBS or live-cell imaging medium.

-

Replace with fresh live-cell imaging medium for microscopy.

-

In Vitro Antibody-Oligonucleotide Conjugation

This protocol provides a general framework for conjugating a DBCO-modified antibody to an azide-modified oligonucleotide.

Materials:

-

Antibody of interest.

-

DBCO-NHS ester stock solution (e.g., 10 mM in DMSO).

-

Azide-modified oligonucleotide.

-

Reaction buffer (e.g., PBS, pH 7.4).

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

-

Spin desalting column for purification.

Procedure:

-

Antibody Activation with DBCO:

-

Dissolve the antibody in the reaction buffer to a concentration of approximately 1 mg/mL.

-

Add a 20-30 fold molar excess of DBCO-NHS ester (from the DMSO stock). The final DMSO concentration should be kept below 20%.

-

Incubate at room temperature for 60 minutes.

-

Quench the reaction by adding Tris buffer to a final concentration of 50-100 mM and incubate for 15 minutes.

-

Remove excess, unreacted DBCO-NHS ester using a spin desalting column equilibrated with the reaction buffer.

-

-

SPAAC Conjugation:

-

Add the azide-modified oligonucleotide to the DBCO-activated antibody solution. A molar excess of the oligonucleotide may be used to drive the reaction to completion.

-

Incubate the reaction mixture at room temperature for 4-12 hours or overnight at 4 °C. The reaction can be monitored by observing the decrease in DBCO absorbance at ~310 nm.

-

-

Purification:

-

Purify the resulting antibody-oligonucleotide conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove unreacted oligonucleotide and other reagents.

-

Visualizing the Workflow and Mechanism

The following diagrams, generated using Graphviz, illustrate the core mechanism and a typical experimental workflow for the this compound system.

Applications in Drug Development and Research

The versatility and bioorthogonality of the this compound system have led to its widespread adoption in various research and development areas:

-

Targeted Drug Delivery: By conjugating targeting ligands (e.g., antibodies, peptides) to drug molecules, the this compound system facilitates the development of highly specific drug delivery platforms.

-

Antibody-Drug Conjugates (ADCs): The precise, site-specific conjugation enabled by this technology is crucial for creating homogenous and effective ADCs with defined drug-to-antibody ratios (DARs).

-

Molecular Imaging: Fluorescent dyes, radiolabels, or other imaging agents can be attached to proteins of interest for in vivo and in vitro imaging applications, allowing for the tracking of protein dynamics and localization.

-

Protein-Protein Interaction Studies: The this compound system can be used to label proteins and study their interactions within complex biological systems.

-

Biomaterial Science: Immobilization of proteins onto surfaces or the creation of novel biomaterials is made possible by the stable covalent linkages formed through this chemistry.

References

An In-depth Technical Guide to Copper-Free Click Chemistry with Halo-DBCO

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of copper-free click chemistry utilizing the Halo-DBCO system, a powerful bioconjugation technique with broad applications in research and drug development. We will delve into the core principles, provide detailed experimental protocols, present quantitative data for reaction optimization, and visualize key workflows.

Introduction to this compound and Copper-Free Click Chemistry

Copper-free click chemistry has emerged as a robust and versatile tool for site-specific bioconjugation, overcoming the cytotoxicity concerns associated with copper-catalyzed reactions. At the forefront of this technology is the strain-promoted azide-alkyne cycloaddition (SPAAC), a bioorthogonal reaction that enables the covalent ligation of molecules in complex biological environments.[1][2]

The this compound system leverages this chemistry by combining the specificity of the HaloTag protein with the reactivity of dibenzocyclooctyne (DBCO). This compound is a bifunctional molecule featuring:

-

A chloroalkane linker that forms a specific and irreversible covalent bond with the HaloTag protein, a genetically engineered haloalkane dehalogenase.[3][4]

-

A DBCO group , a strained alkyne that reacts rapidly and specifically with azide-functionalized molecules via SPAAC.[5]

This two-step approach provides exceptional control over the labeling process, allowing for the precise attachment of a wide range of functionalities—such as fluorophores, small molecules, or biologics—to a protein of interest fused with the HaloTag.

Advantages of the this compound System:

-

Biocompatibility: The absence of a cytotoxic copper catalyst makes it ideal for live-cell imaging and in vivo applications.

-

High Specificity and Bioorthogonality: The DBCO group selectively reacts with azides, minimizing off-target reactions with other biological functional groups.

-

Rapid Kinetics: The inherent ring strain of DBCO accelerates the reaction with azides, enabling efficient conjugation under physiological conditions.

-

Versatility: A wide array of azide-modified molecules can be "clicked" onto the this compound-tagged protein, offering significant experimental flexibility.

The Core Mechanism: A Two-Step Labeling Strategy

The this compound labeling strategy involves two sequential, bioorthogonal reactions. This process allows for precise control over the conjugation of a molecule of interest to a target protein.

References

An In-depth Technical Guide to Halo-DBCO: Structure, Reactivity with Azides, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Halo-DBCO bifunctional linker, a powerful tool in chemical biology and drug development. We will delve into its structure, its reactivity in the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, and provide detailed experimental protocols for its use.

Introduction to this compound

This compound is a versatile chemical probe that combines two key functionalities: a chloroalkane linker for covalent attachment to HaloTag fusion proteins and a dibenzocyclooctyne (DBCO) moiety for copper-free click chemistry.[1][2] This dual nature allows for the specific and stable labeling of proteins of interest with a wide array of molecules, including fluorophores, biotin, and drug molecules.[1] The HaloTag itself is a modified bacterial haloalkane dehalogenase engineered to form a rapid and irreversible covalent bond with chloroalkane ligands.[2]

The DBCO group is a strained alkyne that reacts efficiently with azides via SPAAC, a bioorthogonal reaction that proceeds under physiological conditions without the need for a cytotoxic copper catalyst.[3] This makes this compound an ideal reagent for studying biological processes in living cells.

This compound: Structure and Physicochemical Properties

The molecular structure of this compound facilitates its dual functionality. It consists of a chloroalkane tail for HaloTag binding, a flexible linker, and the rigid, strained DBCO ring system.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₉H₃₅ClN₂O₄ | |

| Molecular Weight | 511.06 g/mol | |

| Appearance | Light yellow solid | |

| Solubility | Soluble in DMSO, DMF | |

| Storage (in DMSO) | -80°C for 6 months; -20°C for 1 month |

Reactivity with Azides: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The core of this compound's utility lies in the SPAAC reaction between the DBCO moiety and an azide-functionalized molecule. This [3+2] cycloaddition is driven by the high ring strain of the cyclooctyne, which lowers the activation energy of the reaction, allowing it to proceed rapidly at room temperature. The resulting triazole linkage is highly stable.

Reaction Kinetics

The efficiency of the SPAAC reaction is a key consideration for experimental design. The reaction follows second-order kinetics, and the rate is dependent on the specific reactants, solvent, pH, and temperature. DBCO is known for its fast reaction kinetics compared to other cyclooctynes like bicyclo[6.1.0]nonyne (BCN).

Table 2: Second-Order Rate Constants (k₂) for the Reaction of DBCO Derivatives with Azides

| Cyclooctyne | Azide Reactant | k₂ (M⁻¹s⁻¹) | Conditions | Reference(s) |

| DBCO | Benzyl Azide | 0.24 | CH₃CN:H₂O (3:1) | |

| DBCO | Phenyl Azide | 0.033 | CH₃CN:H₂O (3:1) | |

| DBCO-PEG4-acid | Azide-PEG4-acid | 2.1 ± 0.2 | PBS, pH 7.4, 37°C | |

| sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 | HEPES buffer, pH 7, 25-37°C | |

| sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.32 - 0.85 | PBS, pH 7, 25-37°C | |

| sulfo-DBCO-amine | 3-azido-L-alanine | 0.27 - 0.77 | RPMI media | |

| sulfo-DBCO-amine | 3-azido-L-alanine | 0.59 - 0.97 | DMEM media |

Note: The reactivity of this compound is expected to be similar to that of other DBCO derivatives, as the core reactive moiety is the same.

Table 3: In-Cellulo Reactivity of this compound with TAMRA-azide

| Parameter | Value | Conditions | Reference(s) |

| EC₅₀ | 0.4 µM | Live HeLa cells expressing Halo-H2B-GFP | |

| t₁/₂ | 4.2 min | Live HeLa cells expressing Halo-H2B-GFP | |

| Eₘₐₓ (%) | 94% | Live HeLa cells expressing Halo-H2B-GFP |

Factors Influencing Reactivity

Several factors can be optimized to ensure efficient SPAAC reactions:

-

Buffer Selection: HEPES buffer has been shown to yield higher reaction rates compared to PBS. Cell culture media like DMEM can also support faster kinetics than RPMI.

-

pH: Generally, higher pH values (around 7-8.5) lead to increased reaction rates.

-

Temperature: Increasing the temperature from room temperature to 37°C can accelerate the reaction, but the thermal stability of the biomolecules must be considered.

-

Azide Structure: The electronic properties of the azide can influence kinetics. For example, 1-azido-1-deoxy-β-D-glucopyranoside reacts faster than 3-azido-L-alanine.

Experimental Protocols

The following are detailed protocols for the two-step labeling procedure using this compound.

Protocol 1: Labeling of HaloTag Fusion Proteins with this compound in Live Cells

This protocol describes the covalent labeling of a HaloTag fusion protein expressed in mammalian cells.

Materials:

-

Mammalian cells expressing a HaloTag fusion protein

-

This compound

-

Anhydrous DMSO

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 1-10 mM. Store aliquots at -20°C or -80°C, protected from light and moisture.

-

Cell Culture: Plate the cells expressing the HaloTag fusion protein in a suitable culture vessel (e.g., glass-bottom dish for imaging) and grow to the desired confluency.

-

Labeling Reaction: a. Dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. b. Remove the existing culture medium from the cells and replace it with the this compound-containing medium. c. Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

-

Wash: a. Remove the labeling medium. b. Wash the cells three times with pre-warmed PBS or fresh culture medium to remove unbound this compound.

-

Proceed to SPAAC Reaction: The cells are now ready for the subsequent click reaction with an azide-modified molecule of interest.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction

This protocol details the "click" reaction between the this compound-labeled protein and an azide-functionalized molecule.

Materials:

-

This compound-labeled cells or purified protein

-

Azide-functionalized molecule of interest (e.g., fluorescent dye, biotin-azide)

-

Reaction buffer (e.g., PBS, pH 7.4, azide-free)

Procedure:

-

Prepare Azide Solution: Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO, water) to a stock concentration.

-

Click Reaction: a. For live-cell labeling, dilute the azide stock solution into fresh, pre-warmed cell culture medium to the desired final concentration (typically 1-50 µM, depending on the azide). b. For in vitro reactions with purified protein, add the azide stock solution to the this compound-labeled protein in an appropriate reaction buffer. A 2-10 fold molar excess of the azide over the protein is recommended.

-

Incubation: a. For live cells, incubate for 30 minutes to 2 hours at 37°C. b. For in vitro reactions, incubate for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques such as fluorescence imaging, SDS-PAGE, or mass spectrometry.

-

Wash (for live cells): Remove the azide-containing medium and wash the cells three times with fresh medium or PBS.

-

Analysis: The labeled cells or protein are now ready for downstream analysis (e.g., fluorescence microscopy, flow cytometry, pull-down assays).

Mandatory Visualizations

Chemical Reaction and Labeling Workflow

The following diagrams illustrate the chemical structure, the two-step labeling process, and the SPAAC reaction mechanism.

Experimental Workflow Diagram

This diagram outlines the key steps in a typical cell-based labeling experiment using this compound.

References

A Technical Guide to Halo-DBCO in Live Cell Imaging Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Halo-DBCO system for live cell imaging. It details the underlying bioorthogonal chemistry, offers comparative data on its performance, and provides established experimental protocols to enable seamless integration into research and drug development workflows.

Introduction to this compound Labeling

The this compound system is a powerful two-step labeling strategy for specific and covalent modification of proteins of interest (POIs) in live cells. This technology leverages the high-affinity interaction between the HaloTag, a modified haloalkane dehalogenase, and a chloroalkane linker. In this system, the HaloTag is genetically fused to the POI. The subsequent introduction of a chloroalkane ligand conjugated to dibenzocyclooctyne (DBCO) results in the irreversible covalent attachment of the DBCO moiety to the HaloTag-POI fusion.

This "click-ready" protein can then be visualized or manipulated by introducing a probe (e.g., a fluorophore) functionalized with an azide group. The DBCO and azide moieties undergo a highly specific and rapid strain-promoted azide-alkyne cycloaddition (SPAAC), a type of bioorthogonal "click chemistry" reaction that proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst. This two-step approach offers versatility in probe selection and temporal control over labeling.

The Signaling Pathway of this compound Labeling

Caption: Workflow of the two-step this compound labeling process.

Quantitative Data and Performance Metrics

The efficiency and kinetics of the this compound labeling system have been systematically evaluated, particularly in comparison to other bioorthogonal ligation chemistries. The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction involving DBCO is known for its rapid kinetics and high specificity in living systems.

| Parameter | This compound + Azide | Halo-BCN + Azide | Notes | Reference |

| Reaction Half-life (t½) | ~15 min | ~150 min | In live HeLa cells reacting with TAMRA-azide. | [1] |

| EC50 | ~1.2 µM | ~25 µM | Concentration of TAMRA-azide required for half-maximal labeling. | [1] |

| Maximum Efficiency (Emax) | ~85% | ~60% | Maximum labeling efficiency observed in live cells. | [1] |

| Optimal Probe Concentration | 2 µM | 25 µM | For optimal signal-to-noise in live cell imaging with TAMRA-azide. | [1][2] |

Key Findings:

-

The SPAAC reaction with DBCO is approximately 10-fold faster than with BCN in live cells.

-

The DBCO reaction exhibits a 20-fold lower EC50 value compared to BCN, indicating a much higher affinity and efficiency at lower concentrations.

-

Optimal signal-to-noise for live cell imaging with this compound can be achieved with as little as 2 µM of an azide-fluorophore, whereas BCN requires concentrations around 25 µM, at which point background fluorescence can become an issue.

-

Some studies have reported that DBCO-conjugated dyes may lead to higher background noise compared to other click chemistry linkers, potentially due to aggregation within live cells.

Experimental Protocols

The following protocols are adapted from established methods for live cell imaging using the this compound system.

General Two-Step Labeling Protocol for Live Cells

This protocol describes the general workflow for labeling a HaloTag fusion protein with a DBCO ligand, followed by reaction with an azide-functionalized fluorescent probe.

Caption: General experimental workflow for this compound labeling.

Materials:

-

Mammalian cells expressing the HaloTag-fusion protein of interest.

-

This compound ligand stock solution (e.g., 1-10 mM in DMSO).

-

Azide-fluorophore stock solution (e.g., 1-10 mM in DMSO).

-

Complete cell culture medium.

-

Phosphate-buffered saline (PBS) or other suitable imaging buffer.

Procedure:

-

Cell Preparation: Seed cells expressing the HaloTag-fusion protein on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.

-

This compound Labeling:

-

Dilute the this compound ligand stock solution to a final concentration of 1-10 µM in pre-warmed complete cell culture medium.

-

Remove the existing medium from the cells and replace it with the this compound containing medium.

-

Incubate the cells for 30 minutes at 37°C and 5% CO₂.

-

-

Wash:

-

Remove the this compound containing medium.

-

Wash the cells three times with pre-warmed complete cell culture medium to remove any unbound ligand.

-

-

Azide-Fluorophore Labeling:

-

Dilute the azide-fluorophore stock solution to a final concentration of 0.5-5 µM in pre-warmed complete cell culture medium. The optimal concentration should be determined empirically, but a starting point of 2 µM is recommended for DBCO-azide reactions.

-

Add the azide-fluorophore containing medium to the cells.

-

Incubate for 30 minutes to 2 hours at 37°C and 5% CO₂. A 2-hour incubation is often sufficient for near-complete reaction.

-

-

Final Wash:

-

Remove the azide-fluorophore containing medium.

-

Wash the cells three times with pre-warmed imaging buffer (e.g., PBS or phenol red-free medium).

-

-

Imaging:

-

Add fresh imaging buffer to the cells.

-

Proceed with live cell imaging using an appropriate fluorescence microscope.

-

Considerations for Protocol Optimization

-

Concentrations: The optimal concentrations of both the this compound ligand and the azide-fluorophore may vary depending on the cell type, expression level of the HaloTag-fusion protein, and the specific reagents used. It is advisable to perform a dose-response titration to determine the optimal concentrations that provide the best signal-to-noise ratio.

-

Incubation Times: While 30 minutes is often sufficient for the initial this compound labeling, the subsequent click reaction with the azide-fluorophore can be extended to ensure complete labeling, though significant signal is often observed within 30 minutes.

-

Wash Steps: Thorough washing is crucial to minimize background fluorescence from unbound reagents.

-

Controls: It is important to include appropriate controls, such as cells not expressing the HaloTag fusion protein, to assess non-specific binding of the reagents.

Applications in Live Cell Imaging and Drug Development

The this compound system is a versatile tool with numerous applications in biological research and drug discovery.

Protein Tracking and Dynamics

By using fluorescently labeled azide probes, the this compound system enables the visualization and tracking of proteins of interest in real-time within living cells. This allows for the study of protein localization, trafficking, and dynamics in response to various stimuli.

Pulse-Chase Analysis

The covalent and specific nature of the HaloTag labeling makes it well-suited for pulse-chase experiments to study protein turnover and degradation. A cohort of proteins can be labeled at a specific time point, and their fate can be followed over time.

Caption: Logical flow of a pulse-chase experiment using this compound.

Target Engagement and Drug Discovery

In the context of drug development, the this compound system can be employed to study target engagement. For instance, a small molecule inhibitor could be functionalized with an azide, and its binding to a DBCO-labeled target protein within a cell could be visualized and quantified. This provides a direct readout of compound-target interaction in a physiologically relevant environment.

Conclusion

The this compound labeling technology offers a robust and versatile platform for the specific and covalent modification of proteins in live cells. Its rapid kinetics and high specificity, characteristic of SPAAC click chemistry, make it a superior choice for a variety of live-cell imaging applications, from fundamental protein tracking to sophisticated drug-target engagement studies. While careful optimization of labeling conditions is necessary to achieve the best results, the detailed protocols and comparative data presented in this guide provide a solid foundation for the successful implementation of the this compound system in your research endeavors.

References

Exploring Protein Interactions with Halo-DBCO: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Halo-DBCO, a versatile bifunctional reagent, for the exploration of protein-protein interactions. We will delve into the core principles of this compound technology, present quantitative data to illustrate its efficacy, and provide detailed experimental protocols for its application in pull-down assays and proximity labeling studies.

Introduction to this compound Technology

This compound is a powerful chemical tool that bridges the robust HaloTag protein labeling system with the precision of copper-free click chemistry.[1][2][3] It is a bifunctional molecule composed of two key components:

-

A HaloTag Ligand: This chloroalkane linker forms a rapid and irreversible covalent bond with the HaloTag protein, a genetically engineered haloalkane dehalogenase. This allows for the specific and stable labeling of any protein of interest that has been genetically fused with the HaloTag.

-

A Dibenzocyclooctyne (DBCO) Group: This strained alkyne moiety enables highly efficient and bioorthogonal copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), with azide-containing molecules. This reaction proceeds readily under physiological conditions without the need for cytotoxic copper catalysts, making it ideal for use in living cells.

The combination of these two functionalities allows for a two-step approach to protein interaction studies. First, a HaloTag-fused "bait" protein is specifically labeled with this compound. The DBCO handle on the bait protein can then be used to capture, identify, or visualize interacting "prey" proteins that have been modified with an azide group.

Quantitative Data Presentation

The efficiency of the this compound system is critical for its successful application. The following tables summarize key quantitative data related to the reaction kinetics of this compound and its utility in identifying protein interactors.

Table 1: In-Cell Reaction Kinetics of this compound with an Azide Probe

This table presents data from a study that systematically evaluated the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction in live HeLa cells. A HaloTag-histone H2B fusion protein (Halo-H2B) was labeled with a DBCO-containing ligand, followed by reaction with a TAMRA-azide fluorescent probe.

| Parameter | Value | Description |

| EC50 | 1.1 µM | The concentration of TAMRA-azide required to achieve 50% of the maximum labeling signal. |

| t1/2 | 15 minutes | The time required to reach 50% of the maximum labeling signal at a TAMRA-azide concentration of 25 µM. |

| Emax | 94% | The maximum labeling efficiency observed compared to a direct fluorescent HaloTag ligand control. |

Data adapted from Baskin et al., J. Am. Chem. Soc. 2015, 137, 37, 11939–11948. These data demonstrate the rapid and efficient nature of the DBCO-azide click reaction within the complex environment of a living cell.

Table 2: Example Quantitative Proteomics Data from a HaloTag Pull-Down Experiment of HDAC1

This table presents a selection of proteins identified as interactors of Histone Deacetylase 1 (HDAC1) using a HaloTag-based pull-down assay coupled with quantitative mass spectrometry. While this study did not use this compound specifically, it exemplifies the type of quantitative data that can be obtained from a covalent capture experiment. The data shows the log2 fold change (Log2FC) and false discovery rate (FDR) for proteins enriched with N-terminally (Halo-HDAC1) and C-terminally (HDAC1-Halo) tagged HDAC1 compared to a HaloTag-only control.

| Interacting Protein | Gene Symbol | Halo-HDAC1 Log2FC | HDAC1-Halo Log2FC | FDR |

| Metastasis associated 1 | MTA1 | 4.2 | 5.8 | <0.05 |

| Retinoblastoma binding protein 4 | RBBP4 | 3.9 | 5.5 | <0.05 |

| Chromodomain helicase DNA binding protein 4 | CHD4 | 3.8 | 5.3 | <0.05 |

| Histone deacetylase 2 | HDAC2 | 3.5 | 5.1 | <0.05 |

| Lysine specific demethylase 1 | KDM1A | 3.1 | 4.9 | <0.05 |

| REST corepressor 1 | RCOR1 | 2.9 | 4.7 | <0.05 |

| SIN3 transcription regulator family member A | SIN3A | 2.5 | 4.5 | <0.05 |

Data adapted from Itoh et al., Sci. Rep. 2018, 8, 13676. This type of data allows for the confident identification of bona fide protein interaction partners.

Experimental Protocols & Workflows

This section provides detailed methodologies for key experiments utilizing this compound to study protein interactions.

General Workflow for this compound Based Protein Interaction Studies

The following diagram illustrates the general workflow for both pull-down and proximity labeling experiments using this compound.

Caption: General workflow for this compound based protein interaction studies.

Detailed Protocol: this compound Labeling of HaloTag Fusion Proteins in Live Cells

This protocol describes the first step of labeling the HaloTag-fused bait protein with this compound.

Materials:

-

Mammalian cells expressing the HaloTag-fusion protein of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Culture: Culture the cells expressing the HaloTag-fusion protein to the desired confluency in a suitable culture vessel.

-

Prepare Labeling Medium: Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell line and protein.

-

Labeling: Remove the existing culture medium from the cells and replace it with the this compound labeling medium.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.

-

Washing: After incubation, remove the labeling medium and wash the cells three times with pre-warmed PBS to remove any unbound this compound.

-

Proceed to Downstream Application: The cells are now ready for either the pull-down assay or proximity labeling protocol.

Detailed Protocol: this compound Pull-Down Assay

This protocol describes the capture of interacting proteins from cell lysate using a biotinylated azide probe.

Materials:

-

This compound labeled cells (from Protocol 3.2)

-

Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

Azide-PEG-Biotin probe

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Cell Lysis: Lyse the this compound labeled cells on ice for 30 minutes with gentle agitation.

-

Clarify Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

-

Click Reaction: Add the Azide-PEG-Biotin probe to the clarified lysate to a final concentration of 10-50 µM. Incubate for 1-2 hours at room temperature with gentle rotation.

-

Bead Preparation: While the click reaction is proceeding, wash the streptavidin beads three times with wash buffer.

-

Capture of Biotinylated Complexes: Add the washed streptavidin beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads using a magnetic rack or centrifugation and discard the supernatant. Wash the beads extensively (at least five times) with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Analysis: The eluted proteins can be analyzed by SDS-PAGE followed by Western blotting or submitted for identification and quantification by mass spectrometry.

Conceptual Protocol: this compound Proximity Labeling

This protocol outlines the conceptual steps for an in situ proximity labeling experiment using this compound. This approach is analogous to other proximity labeling techniques like BioID, but utilizes the HaloTag-DBCO system.

Materials:

-

This compound labeled cells (from Protocol 3.2)

-

An azide-functionalized biotinylating agent (e.g., an azide-modified biotin-phenol)

-

An activating agent (e.g., hydrogen peroxide if using an APEX-like azide probe)

-

Quenching solution (e.g., sodium azide, Trolox)

-

Lysis, enrichment, and analysis reagents as in the pull-down protocol.

Procedure:

-

Incubation with Azide Probe: Incubate the this compound labeled cells with the azide-functionalized biotinylating agent.

-

Activation: Initiate the biotinylation reaction by adding the activating agent for a short period (e.g., 1-10 minutes). This step generates reactive biotin species that will covalently label proteins in close proximity to the DBCO-tagged bait protein via the click reaction.

-

Quenching: Stop the reaction by adding a quenching solution.

-

Cell Lysis and Enrichment: Lyse the cells and enrich the biotinylated proteins using streptavidin beads as described in the pull-down protocol.

-

Mass Spectrometry Analysis: The enriched proteins are then identified and quantified by mass spectrometry to reveal the proximal interactome of the bait protein.

Visualization of a Relevant Signaling Pathway

This compound can be a powerful tool to dissect the protein-protein interactions within complex signaling networks. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation, survival, and differentiation, is a prime example of a pathway that can be investigated using this technology.

Caption: Simplified EGFR signaling pathway highlighting potential interaction points.

By expressing a HaloTag-fused EGFR, researchers can use this compound-based pull-down or proximity labeling to identify direct and proximal interactors like Grb2 and PI3K, as well as other regulatory proteins involved in this critical pathway.

Conclusion

This compound offers a robust and versatile platform for the investigation of protein-protein interactions in a cellular context. The combination of specific, covalent HaloTag labeling and bioorthogonal copper-free click chemistry provides a powerful tool for both targeted pull-down experiments and unbiased proximity labeling screens. The quantitative data and detailed protocols provided in this guide should serve as a valuable resource for researchers seeking to unravel the complexities of protein interaction networks in their own systems of interest.

References

- 1. Mapping Ligand Interactions of Bromodomains BRD4 and ATAD2 with FragLites and PepLites—Halogenated Probes of Druglike and Peptide-like Molecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovering Protein Interactions and Characterizing Protein Function Using HaloTag Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Native Mass Spectrometry of BRD4 Bromodomains Linked to a Long Disordered Region - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Protocol for Site-Specific Antibody Conjugation via Halo-DBCO Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific antibody conjugation is a critical technology in the development of next-generation biologics, including antibody-drug conjugates (ADCs), imaging agents, and other targeted therapies. Traditional conjugation methods that target native amino acid residues like lysine often result in heterogeneous products with variable drug-to-antibody ratios (DARs) and unpredictable pharmacokinetic properties. The HaloTag system provides a powerful platform for achieving site-specific, covalent conjugation, leading to homogenous and well-defined bioconjugates.

This application note provides a detailed protocol for the conjugation of a dibenzocyclooctyne (DBCO) moiety to a HaloTag-fusion antibody (an antibody genetically fused to the HaloTag protein). This process utilizes a HaloTag ligand functionalized with DBCO (Halo-DBCO). The covalent attachment of the this compound ligand to the HaloTag results in a DBCO-activated antibody. This antibody is then ready for a highly efficient and bioorthogonal copper-free click chemistry reaction (Strain-Promoted Alkyne-Azide Cycloaddition, SPAAC) with any azide-functionalized molecule of interest, such as a cytotoxic payload, a fluorescent dye, or a chelating agent. The 1:1 binding stoichiometry of the HaloTag protein to its ligand ensures the production of conjugates with a precisely controlled DAR.[1]

Principle of the Method

The conjugation strategy is a two-step process:

-

HaloTag Labeling: A HaloTag-fusion antibody is incubated with a this compound ligand. The HaloTag protein, a modified haloalkane dehalogenase, covalently binds to the chloroalkane linker of the this compound ligand, resulting in a stable, DBCO-functionalized antibody.[2]

-

Copper-Free Click Chemistry (SPAAC): The DBCO group on the antibody conjugate readily and specifically reacts with an azide-functionalized molecule (e.g., a drug-linker) to form a stable triazole linkage. This reaction is bioorthogonal, meaning it proceeds with high efficiency in biological media without interfering with native cellular processes.

Experimental Workflow

Caption: Workflow of this compound antibody conjugation.

Materials and Reagents

-

HaloTag-fusion antibody in an appropriate buffer (e.g., PBS, pH 7.4). Avoid buffers containing primary amines like Tris if any NHS ester chemistry is involved upstream.

-

This compound ligand (e.g., CA-DBCO or CA-PEG4-DBCO).

-

Azide-functionalized molecule of interest (e.g., drug-linker, fluorophore).

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

-

Phosphate Buffered Saline (PBS), pH 7.4.

-

Purification system (e.g., desalting columns, size-exclusion chromatography (SEC) column, dialysis cassettes).

-

Analytical instruments (e.g., UV-Vis spectrophotometer, SDS-PAGE equipment, mass spectrometer, HPLC system).

Experimental Protocols

Part 1: Labeling of HaloTag-Fusion Antibody with this compound

This protocol describes the covalent attachment of the this compound ligand to the HaloTag-fusion antibody.

-

Antibody Preparation:

-

Ensure the purified HaloTag-fusion antibody is in a suitable buffer such as PBS at a pH of 7.2-7.4.

-

Adjust the antibody concentration to 1-5 mg/mL.

-

-

This compound Ligand Stock Solution Preparation:

-

Prepare a 1-10 mM stock solution of the this compound ligand in anhydrous DMSO. For example, to prepare a 1 mM stock of a 30 nmol vial of HaloTag® label, dissolve it in 30 µl of DMSO.[3]

-

Store the stock solution at -20°C, protected from light. It is recommended to aliquot to avoid multiple freeze-thaw cycles.

-

-

Labeling Reaction:

-

Add a 1.5 to 5-fold molar excess of the this compound ligand stock solution to the antibody solution. The optimal ratio may need to be determined empirically for each specific antibody.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Removal of Excess this compound Ligand:

-

Purify the DBCO-functionalized antibody to remove the unreacted this compound ligand. This can be achieved using a desalting column, spin filtration, or dialysis against PBS, pH 7.4.

-

Part 2: Copper-Free Click Chemistry Conjugation

This protocol outlines the reaction between the DBCO-functionalized antibody and an azide-modified molecule.

-

Preparation of Azide-Functionalized Molecule:

-

Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO) to a stock concentration of 10-20 mM.

-

-

Conjugation Reaction:

-

Add a 2 to 4-fold molar excess of the azide-functionalized molecule to the purified DBCO-functionalized antibody solution.[4]

-

The final concentration of any organic solvent (e.g., DMSO) should ideally be kept below 20% to avoid antibody precipitation.[5]

-

Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. For sensitive biomolecules, incubation at 4°C is recommended.

-

-

Purification of the Final Antibody Conjugate:

-

Purify the final antibody conjugate to remove unreacted azide-molecule and any byproducts. Suitable methods include size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis.

-

Characterization of the Antibody Conjugate

-

SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a band shift corresponding to the increased molecular weight of the antibody.

-

UV-Vis Spectroscopy: The degree of labeling (for fluorophores) or the drug-to-antibody ratio (DAR) can be estimated using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at the maximum absorbance wavelength of the conjugated molecule. The consumption of DBCO can also be monitored by the decrease in absorbance at approximately 310 nm.

-

Mass Spectrometry (MS): For a precise determination of the DAR and to confirm the homogeneity of the conjugate, mass spectrometry (e.g., LC-MS) is the method of choice.

-

HPLC Analysis: Techniques like SEC-HPLC can be used to assess the purity and detect any aggregation of the final conjugate. HIC-HPLC is particularly useful for resolving species with different DARs.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the this compound conjugation protocol.

| Parameter | Value/Range | Notes | Source(s) |

| HaloTag Labeling | |||

| This compound Molar Excess | 1.5 - 5 fold | Optimal ratio should be empirically determined. | General Recommendation |

| Incubation Time | 1 - 2 hours | Can be extended to overnight at 4°C. | |

| Incubation Temperature | Room Temperature (20-25°C) or 4°C | 4°C is preferred for long incubations to maintain protein stability. | |

| Labeling Efficiency | Typically >95% | The HaloTag-ligand reaction is highly efficient and covalent. | |

| Copper-Free Click Reaction (SPAAC) | |||

| Azide Molar Excess | 2 - 4 fold | Higher excess can drive the reaction to completion. | |

| Incubation Time | 4 - 12 hours | Can be extended up to 48 hours for challenging reactions. | |

| Incubation Temperature | 4°C to 37°C | Room temperature is common; 4°C for sensitive antibodies. | |

| Reaction Yield | >90% | SPAAC is a highly efficient click chemistry reaction. | |

| Final Conjugate | |||

| Drug-to-Antibody Ratio (DAR) | Typically 1 or 2 | Depends on the number of HaloTag fusions per antibody (usually one or two). The 1:1 stoichiometry of HaloTag to its ligand ensures a well-defined DAR. |

Signaling Pathway and Logical Relationship Diagrams

Caption: Logical flow of the this compound conjugation reaction.

Conclusion

The this compound conjugation protocol offers a robust and reliable method for producing site-specific and homogenous antibody conjugates. The high efficiency of both the HaloTag labeling and the subsequent copper-free click reaction, combined with the precise control over the drug-to-antibody ratio, makes this technology highly attractive for the development of advanced biotherapeutics. By following this detailed protocol, researchers can generate high-quality antibody conjugates for a wide range of applications in research, diagnostics, and drug development.

References

Application Notes and Protocols for In Vivo Halo-DBCO Labeling in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

The HaloTag system is a versatile protein labeling technology based on the formation of a highly specific and irreversible covalent bond between a HaloTag fusion protein and a synthetic ligand containing a chloroalkane linker.[1][2] When combined with bioorthogonal click chemistry, this system allows for robust and specific in vivo labeling of proteins in complex biological environments like mouse models.[3][4]

This document outlines a two-step in vivo labeling protocol utilizing a HaloTag ligand functionalized with dibenzocyclooctyne (DBCO). This DBCO handle then serves as a target for a secondary probe (e.g., a fluorophore, PET tracer, or drug molecule) equipped with an azide group, enabling their conjugation through a highly efficient and bioorthogonal strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[5] This method offers significant flexibility, allowing a single genetically engineered mouse model to be used with a wide array of azide-functionalized probes for various imaging and therapeutic applications.

Key Applications

-

In Vivo Fluorescence Imaging: Non-invasively monitor the localization and trafficking of proteins of interest in living animals, including applications in oncology (tumor xenografts) and neuroscience.

-

Pretargeted Imaging and Therapy: A two-step approach where the HaloTag-fused protein is first targeted with the DBCO-ligand, followed by the administration of a smaller, rapidly clearing azide-probe, can improve target-to-background ratios in PET or SPECT imaging.

-

High-Resolution Ex Vivo Imaging: Achieve robust and specific staining of tissues harvested from mouse models for high-resolution microscopy, overcoming limitations of antibody penetration and fluorescent protein stability.

Experimental Workflow and Labeling Chemistry

The overall experimental process involves the expression of a HaloTag fusion protein in a mouse model, followed by a sequential two-step injection of the DBCO-functionalized HaloTag ligand and the azide-functionalized probe.

The labeling chemistry is a two-step bioorthogonal process. First, the HaloTag protein covalently binds the DBCO-chloroalkane ligand. Second, the DBCO group reacts with an azide-functionalized molecule via SPAAC.

Quantitative Data Summary

The efficiency of in vivo labeling depends on administration route, dosage, and probe chemistry. The SPAAC reaction between DBCO and an azide is rapid and efficient in a cellular context.

Table 1: Examples of In Vivo Administration Parameters for HaloTag Ligands and Click Chemistry Probes in Mouse Models

| Target System | Reagent | Dose | Administration Route | Vehicle | Reference |

|---|---|---|---|---|---|

| HCT116 Xenograft | IRDye800-Halo Ligand | 0.25 mg | Intravenous (IV) | 200 µL of 10% DMSO, 90% PBS | |

| HCT116 Xenograft | SNARF-Halo Ligand | 1 mg | Intravenous (IV) | 100 µL of 20% DMSO, 80% PBS | |

| SHIN3 Xenograft | HaloTagL-TMR | 10-100 nmol | Intraperitoneal (IP) | Not specified | |

| PSD95 in Brain | SiR-Halo Ligand | 750 nM (100-250 nL) | Intracortical | Not specified | |

| General In Vivo Click | AFDye-DBCO | 5 nmol | Intravenous (IV) | 200 µL |

| Azide-labeled cells | DBCO-Cy5 | Not specified | Intravenous (IV) | Not specified | |

Table 2: Comparison of Bioorthogonal Reaction Kinetics in Live Cells

| Reaction Type | Bioorthogonal Pair | Half-life (t½) in Live Cells | Reference |

|---|---|---|---|

| SPAAC | DBCO + Azide | ~15 min | |

| SPAAC | BCN + Azide | ~69 min | |

| iEDDA | TCO + Tetrazine | ~12 min |

| iEDDA | Tetrazine + BCN | ~13 min | |

Note: SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition); iEDDA (Inverse-Electron-Demand Diels-Alder). The fast kinetics of the DBCO-azide reaction make it highly suitable for in vivo applications.

Detailed Experimental Protocols

Part 1: Mouse Model Preparation

-

HaloTag Fusion Protein Expression: The protein of interest must be fused to the HaloTag protein. This can be achieved through two primary methods:

-

Transgenic Mouse Lines: Generate a knock-in mouse line where the HaloTag sequence is fused to the endogenous gene of interest. This ensures physiologically relevant expression levels and localization.

-

Xenograft Models: Stably transfect a cell line (e.g., HCT116, 4T1) to express the HaloTag fusion protein. Inoculate immunodeficient mice with these cells to grow tumors that express the tag.

-

Part 2: Preparation and Administration of Reagents

A. Reagent Preparation

-

DBCO-HaloTag Ligand Stock: Dissolve the DBCO-functionalized chloroalkane ligand in anhydrous DMSO to create a high-concentration stock solution (e.g., 1-10 mM). Store desiccated at -20°C or -80°C, protected from light.

-

Azide-Probe Stock: Dissolve the azide-functionalized probe (e.g., Azide-fluorophore) in anhydrous DMSO to create a high-concentration stock solution. Storage conditions depend on the probe's stability.

-

Injection Formulation: Immediately before use, dilute the stock solution into a biocompatible vehicle. Common vehicles include a mixture of DMSO and PBS, or corn/peanut oil for hydrophobic compounds. The final concentration of DMSO should be minimized (typically ≤10%) to avoid toxicity. Ensure the final solution is sterile by passing it through a 0.22 µm syringe filter.

B. Administration Protocol

The choice of administration route is critical and depends on the target organ, desired biodistribution, and nature of the probe.

-

Step 1: DBCO-HaloTag Ligand Administration

-

Select an appropriate administration route (see Table 1). For systemic delivery to tumors or other organs, intravenous (tail vein) or intraperitoneal injections are common. For localized targets like the brain, direct stereotactic injection may be necessary to bypass the blood-brain barrier.

-

Administer the prepared DBCO-HaloTag ligand to the mouse. The dosage should be optimized to saturate the HaloTag protein targets without causing toxicity. A dose of 10-100 nmol per mouse is a common starting point for systemic administration.

-

Allow for an incubation period of 1 to 24 hours. This allows the ligand to distribute throughout the body, bind to the HaloTag protein, and for any unbound ligand to clear from circulation. The optimal time will depend on the pharmacokinetics of the specific ligand.

-

-

Step 2: Azide-Probe Administration

-

Following the incubation period, administer the azide-probe using a suitable route. For a systemic reaction with a pre-targeted DBCO-ligand, intravenous injection is often preferred for rapid distribution.

-

The molar equivalent of the azide-probe can be varied, but a 1:1 to 5:1 ratio relative to the DBCO-ligand is a reasonable starting point. A dose of approximately 5 nmol has been used for in vivo click chemistry with DBCO-conjugated dyes.

-

Part 3: In Vivo Imaging and Ex Vivo Tissue Analysis

A. In Vivo Imaging

-

Imaging can be performed at various time points after the administration of the azide-probe, typically ranging from 1 to 72 hours.

-

The optimal imaging window depends on the time required for the click reaction to complete and for the unbound azide-probe to clear, maximizing the signal-to-background ratio.

-

For fluorescent probes, use an appropriate whole-animal imaging system equipped with the correct excitation and emission filters.

B. Ex Vivo Tissue Analysis

-

Tissue Harvesting: At the desired experimental endpoint, euthanize the mouse according to IACUC-approved procedures.

-

Perfusion (Optional but Recommended): Perform transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde (PFA) in PBS to clear blood from the tissues and initiate fixation.

-

Tissue Dissection and Post-fixation: Dissect the target organ(s) and immerse them in 4% PFA for 4-24 hours at 4°C for post-fixation. The duration depends on the tissue size.

-

Cryoprotection: For frozen sectioning, transfer the fixed tissue to a 30% sucrose solution in PBS and incubate at 4°C until the tissue sinks (typically 24-48 hours).

-

Embedding and Sectioning:

-

Frozen Sections: Embed the cryoprotected tissue in Optimal Cutting Temperature (OCT) compound and freeze rapidly. Section the tissue using a cryostat.

-

Paraffin Sections: After fixation, dehydrate the tissue through a graded ethanol series, clear with xylene, and embed in paraffin wax. Section using a microtome.

-

-

Microscopy: Mount the tissue sections on microscope slides. If needed, perform counterstaining (e.g., with DAPI for nuclei). Image the sections using a confocal, two-photon, or super-resolution microscope to visualize the labeled protein of interest.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent biomedical advances enabled by HaloTag technology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. worldscientific.com [worldscientific.com]

- 5. Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Halo-DBCO in Single-Molecule Tracking Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single-molecule tracking (SMT) is a powerful technique that allows for the direct observation of individual protein dynamics within living cells, providing unparalleled insights into complex biological processes. A key challenge in SMT is the specific and robust labeling of target proteins with bright, photostable fluorophores. The HaloTag system, coupled with bioorthogonal click chemistry, offers a versatile and efficient solution for this purpose.

This document provides detailed application notes and protocols for the use of Halo-DBCO in conjunction with the HaloTag system for single-molecule tracking experiments. This compound is a chloroalkane ligand functionalized with a dibenzocyclooctyne (DBCO) group. This allows for a two-step labeling strategy: first, the HaloTag fusion protein is covalently labeled with this compound. Subsequently, an azide-modified fluorescent dye is attached to the DBCO group via a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This bioorthogonal approach ensures high specificity and allows for the use of a wide variety of bright and photostable organic dyes, which are ideal for the demanding requirements of single-molecule imaging.[1]

Principle of this compound Labeling for Single-Molecule Tracking

The HaloTag is a modified haloalkane dehalogenase that forms a highly stable, covalent bond with synthetic ligands containing a chloroalkane linker.[2] The this compound ligand serves as a bridge, functionalizing the HaloTag-fused protein of interest with a DBCO moiety. This DBCO group then serves as a handle for the attachment of any azide-containing molecule, most notably a fluorescent probe for imaging. The SPAAC reaction between DBCO and an azide is highly specific and proceeds efficiently under physiological conditions without the need for a toxic copper catalyst.[3]

This two-step labeling strategy provides flexibility in choosing the optimal fluorophore for a given single-molecule tracking experiment, allowing researchers to select dyes with superior brightness and photostability.[1]

Data Presentation: Quantitative Properties of Recommended Azide-Fluorophores

The choice of fluorophore is critical for successful single-molecule tracking experiments. The ideal dye should possess a high quantum yield, a large extinction coefficient, and exceptional photostability to allow for long tracking trajectories. The Janelia Fluor (JF) dyes are particularly well-suited for SMT due to their superior brightness and photostability.[4] Below is a comparison of commonly used azide-functionalized fluorophores.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Photostability |

| Janelia Fluor 549 (JF549)-Azide | 549 | 571 | ~0.88 | ~101,000 | Excellent |

| Janelia Fluor 646 (JF646)-Azide | 646 | 664 | 0.54 | 152,000 | Excellent |

| TMR (Tetramethylrhodamine)-Azide | 555 | 580 | ~0.40 | ~95,000 | Good |

| Silicon Rhodamine (SiR)-Azide | 652 | 674 | ~0.41 | ~100,000 | Excellent |

| Alexa Fluor 488-Azide | 495 | 519 | 0.92 | 71,000 | Good |

| Alexa Fluor 647-Azide | 650 | 668 | 0.33 | 239,000 | Very Good |

Experimental Protocols

Protocol 1: Two-Step Live-Cell Labeling of HaloTag Fusion Proteins with this compound and an Azide-Fluorophore

This protocol describes the sequential labeling of HaloTag-expressing cells, first with this compound and then with an azide-functionalized fluorescent dye.

Materials:

-

Cells expressing the HaloTag fusion protein of interest, cultured on glass-bottom dishes.

-

This compound ligand (stock solution in DMSO).

-

Azide-functionalized fluorophore (e.g., JF549-Azide, stock solution in DMSO).

-

Pre-warmed complete cell culture medium.

-

Pre-warmed live-cell imaging medium (e.g., FluoroBrite DMEM).

-

Phosphate-buffered saline (PBS).

Procedure:

-

This compound Labeling:

-

Thaw the this compound stock solution.

-

Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM.

-

Remove the culture medium from the cells and replace it with the this compound containing medium.

-

Incubate the cells for 30 minutes at 37°C and 5% CO₂.

-

Wash the cells three times with pre-warmed complete cell culture medium to remove unbound this compound.

-

-

Azide-Fluorophore Labeling (SPAAC Reaction):

-

Thaw the azide-fluorophore stock solution.

-

Dilute the azide-fluorophore stock solution in pre-warmed live-cell imaging medium to a final concentration suitable for single-molecule imaging (typically 5-100 nM, this needs to be optimized for the specific protein and fluorophore).

-

Remove the medium from the cells and add the azide-fluorophore containing medium.

-

Incubate for 15-30 minutes at 37°C and 5% CO₂.

-

Wash the cells three times with pre-warmed live-cell imaging medium to remove unbound fluorophore.

-

The cells are now ready for single-molecule tracking microscopy. It is recommended to image the cells within 1-2 hours of labeling.

-

Protocol 2: Single-Molecule Tracking Microscopy Setup and Acquisition

This protocol provides general guidelines for setting up a Total Internal Reflection Fluorescence (TIRF) microscope for SMT experiments. Specific parameters will need to be optimized for the particular experimental setup and biological question.

Microscope Setup:

-

An inverted microscope equipped for TIRF or Highly Inclined and Laminated Optical sheet (HILO) illumination is recommended to minimize background fluorescence.

-

Use a high numerical aperture objective (e.g., 60x or 100x, NA ≥ 1.45).

-

A sensitive camera, such as an Electron Multiplying CCD (EMCCD) or a scientific CMOS (sCMOS) camera, is required for detecting the low light levels from single fluorophores.

-

Lasers with appropriate wavelengths for exciting the chosen fluorophore (e.g., 561 nm for JF549, 640 nm for JF646).

-

An environmental chamber to maintain the cells at 37°C and 5% CO₂ during imaging.

Image Acquisition Parameters:

-

Laser Power: Use the lowest possible laser power that provides a sufficient signal-to-noise ratio to minimize phototoxicity and photobleaching. Typical power densities at the sample are in the range of 0.1-1 kW/cm².

-

Exposure Time: A short exposure time is necessary to capture the motion of diffusing molecules and to minimize motion blurring. Typical exposure times range from 10 to 50 ms.

-

Acquisition Rate: The frame rate should be high enough to accurately sample the movement of the protein of interest. This can range from 20 to 100 Hz.

-

Acquisition Duration: Acquire a time-lapse series of several thousand frames to capture a sufficient number of trajectories for statistical analysis.

Protocol 3: Single-Molecule Tracking Data Analysis

The analysis of SMT data involves localizing individual fluorescent spots in each frame and linking these localizations over time to reconstruct trajectories.

Data Analysis Workflow:

-

Single-Particle Localization: Use software such as TrackMate (in Fiji/ImageJ) or custom scripts in MATLAB or Python to detect and fit the point spread function (PSF) of individual molecules in each frame to determine their precise coordinates.

-

Trajectory Linking: Link the localized positions in consecutive frames based on proximity and a maximum allowed displacement to reconstruct the trajectories of individual molecules.

-

Diffusion Analysis: Analyze the trajectories to extract quantitative information about protein dynamics. A common method is the calculation of the mean squared displacement (MSD) for each trajectory. The MSD plot can reveal the mode of diffusion (e.g., free diffusion, confined diffusion, or immobile).

-

State Analysis: For proteins that switch between different motional states (e.g., bound and unbound), more advanced analysis methods like hidden Markov models (HMM) can be used to determine the diffusion coefficients and fractional populations of each state.

Application Example: Studying Epidermal Growth Factor Receptor (EGFR) Signaling

Background: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation. Upon binding of its ligand, such as epidermal growth factor (EGF), EGFR undergoes dimerization, which leads to the activation of its intracellular kinase domain and subsequent autophosphorylation, initiating downstream signaling cascades. Dysregulation of EGFR signaling is implicated in various cancers, making it an important target for drug development.

Application of this compound SMT: Single-molecule tracking using this compound labeling can provide detailed insights into the dynamics of EGFR activation at the plasma membrane of living cells. By labeling EGFR with a bright and photostable fluorophore, researchers can track the movement of individual receptors before and after ligand stimulation.

Key Questions Addressed by SMT of EGFR:

-

Diffusion Dynamics: How does the diffusion of EGFR in the plasma membrane change upon ligand binding? SMT can quantify changes in the diffusion coefficient, revealing transitions from a freely diffusing state to a more confined or immobile state upon dimerization and clustering.

-

Dimerization and Oligomerization: By analyzing the colocalization and co-tracking of differently colored EGFR molecules (requiring a dual-color SMT setup), the kinetics and stoichiometry of receptor dimerization and higher-order clustering can be investigated.

-

Interaction with Cellular Structures: SMT can reveal the transient interactions of EGFR with specific membrane microdomains, such as clathrin-coated pits, which are involved in receptor endocytosis.

-

Effect of Drugs: The impact of therapeutic agents, such as tyrosine kinase inhibitors or monoclonal antibodies, on EGFR diffusion, dimerization, and signaling can be assessed at the single-molecule level.

Conclusion

The combination of HaloTag technology with this compound and click chemistry provides a powerful and flexible platform for single-molecule tracking studies in living cells. The two-step labeling strategy allows for the use of superior fluorescent probes, enabling researchers to obtain high-quality trajectory data. The detailed protocols and application example provided herein serve as a guide for scientists to implement this advanced imaging technique to investigate the dynamics of their protein of interest and gain deeper insights into complex biological systems and drug mechanisms.

References

- 1. Single particle tracking-based reaction progress kinetic analysis reveals a series of molecular mechanisms of cetuximab-induced EGFR processes in a single living cell - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. HaloTag® Technology: Focus on Fluorescent Imaging with DMSO-Soluble Ligands Protocol [promega.com]

- 3. broadpharm.com [broadpharm.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Labeling Cell Surface Proteins with Halo-DBCO

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to specifically label cell surface proteins is crucial for understanding their function in cellular signaling, trafficking, and for the development of targeted therapeutics. The HaloTag system offers a robust and versatile platform for protein labeling. This technology utilizes a genetically encoded HaloTag fusion protein, which forms a highly specific and irreversible covalent bond with a synthetic ligand. By using a Halo-DBCO ligand, a dibenzocyclooctyne (DBCO) moiety can be introduced onto a cell surface protein of interest. This DBCO handle then allows for the attachment of a wide variety of azide-containing molecules, such as fluorophores, biotin, or small molecule drugs, through a bioorthogonal and copper-free click chemistry reaction known as strain-promoted azide-alkyne cycloaddition (SPAAC). This two-step labeling strategy provides high specificity and flexibility for studying cell surface protein dynamics and function in living cells.

This application note provides a detailed protocol for the specific labeling of HaloTag-fused proteins on the cell surface using a this compound ligand and a subsequent SPAAC reaction with an azide-functionalized probe.

Data Presentation

The efficiency of the SPAAC reaction is a critical factor for successful labeling. The following table summarizes key kinetic parameters for the reaction between a DBCO-functionalized HaloTag protein and an azide-containing reporter molecule in a live-cell context. It is important to note that these data were generated for a nuclear-localized HaloTag fusion protein and reaction kinetics on the cell surface may vary.[1]

| Parameter | DBCO | BCN |

| EC50 (µM) | ~1.2 | ~25 |

| t1/2 (min) | ~15 | >120 |

| Emax (%) | >90 | ~70 |

Table 1: Live-Cell Reaction Rate Data for SPAAC Reactions. Comparison of kinetic parameters for the reaction of DBCO- and BCN-functionalized Halo-H2B-GFP with TAMRA-azide in the nucleus of live HeLa cells. EC50 (half-maximal effective concentration), t1/2 (half-life of the reaction), and Emax (maximum efficiency) are shown.[1] The reaction involving DBCO is significantly faster and more efficient, with a much lower EC50 compared to BCN.[1]

Experimental Protocols

This protocol is designed for the specific labeling of cell surface proteins. It is crucial to use a cell-impermeable azide-probe in the second step to ensure that only proteins exposed on the extracellular surface are labeled.

Materials

-

Mammalian cells expressing a HaloTag fusion protein localized to the cell surface (e.g., fused to a transmembrane protein with an extracellular HaloTag)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

This compound ligand (stock solution in DMSO)

-

Cell-impermeable azide-fluorophore (e.g., Alexa Fluor 488 Azide, CF 594 Azide) (stock solution in DMSO)

-

Live-cell imaging medium

-

Fluorescence microscope

Protocol for Cell Surface Protein Labeling

Day 1: Cell Seeding

-

Seed the cells expressing the HaloTag fusion protein of interest onto a suitable imaging plate (e.g., glass-bottom dishes or chamber slides).

-

Culture the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for adherence and recovery.

Day 2: Labeling Procedure

-

This compound Labeling: a. Prepare a working solution of the this compound ligand in pre-warmed complete cell culture medium. The final concentration typically ranges from 1-10 µM. b. Aspirate the culture medium from the cells and wash once with pre-warmed PBS. c. Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C.[2] d. Remove the this compound solution and wash the cells three times with pre-warmed complete cell culture medium, incubating for 5 minutes during each wash, to remove any unbound ligand.

-

Azide-Fluorophore Labeling (SPAAC Reaction): a. Prepare a working solution of the cell-impermeable azide-fluorophore in pre-warmed live-cell imaging medium. The optimal concentration should be determined empirically but typically ranges from 2-25 µM.[2] b. Aspirate the wash medium from the cells. c. Add the azide-fluorophore working solution to the cells and incubate for 30-60 minutes at 37°C. The reaction between DBCO and azide is generally rapid. d. Remove the azide-fluorophore solution and wash the cells three times with pre-warmed live-cell imaging medium to reduce background fluorescence.

-

Imaging: a. Replace the final wash solution with fresh, pre-warmed live-cell imaging medium. b. Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

Visualizations

Experimental Workflow

Figure 1: Experimental workflow for labeling cell surface proteins with this compound.

Signaling Pathway Example: GPCR Internalization

The this compound labeling strategy can be employed to study the dynamics of cell surface receptors, such as G-protein coupled receptors (GPCRs). For instance, agonist-induced internalization of a GPCR can be visualized by labeling the receptor on the cell surface and tracking its movement into intracellular compartments.

Figure 2: Agonist-induced GPCR internalization signaling pathway.

References

Application Notes and Protocols: Halo-DBCO Conjugation to Oligonucleotides for DNA-Protein Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of DNA-protein interactions is fundamental to understanding cellular processes such as gene regulation, DNA replication, and repair. The ability to covalently link proteins to specific DNA sequences provides a powerful tool for elucidating these interactions. This document provides detailed application notes and protocols for the conjugation of HaloTag® fusion proteins to dibenzocyclooctyne (DBCO)-modified oligonucleotides via click chemistry. This methodology enables robust and specific labeling of proteins with DNA probes for use in various DNA-protein interaction studies.

The HaloTag® is a modified haloalkane dehalogenase that forms a highly stable, covalent bond with a synthetic ligand. By utilizing an azide-functionalized HaloTag® ligand, a strain-promoted alkyne-azide cycloaddition (SPAAC) "click" reaction can be used to conjugate the HaloTag® fusion protein to a DBCO-modified oligonucleotide. This approach offers high efficiency, specificity, and biocompatibility, making it ideal for preparing well-defined DNA-protein conjugates.[1][2][3]